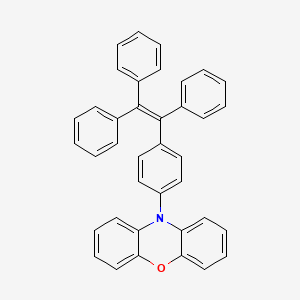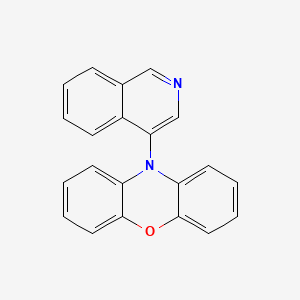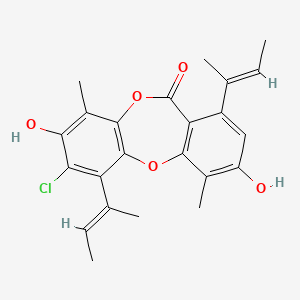
2,3-Dihydroxypropyl nonanoate;nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl nonanoate, also known as glycerin α-nonanoate, is a monoacylglycerol (MAG) compound. It is an ester formed from nonanoic acid and glycerol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl nonanoate typically involves the esterification of nonanoic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl nonanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroxypropyl nonanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Formation of nonanoic acid derivatives.
Reduction: Formation of nonanol derivatives.
Substitution: Formation of various esters and ethers
Applications De Recherche Scientifique
2,3-Dihydroxypropyl nonanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants
Mécanisme D'action
The mechanism of action of 2,3-dihydroxypropyl nonanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, leading to the release of nonanoic acid and glycerol, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
1-Monononanoin: Another monoacylglycerol with similar properties but different positional isomerism.
Glycerin α-nonanoate: An alternative name for 2,3-dihydroxypropyl nonanoate.
Nonanoic acid esters: A broader category of compounds with varying chain lengths and functional groups .
Uniqueness: 2,3-Dihydroxypropyl nonanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual hydroxyl groups and ester linkage provide versatility in both synthetic and biological applications .
Propriétés
Formule moléculaire |
C30H58O8-2 |
|---|---|
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl nonanoate;nonanoate |
InChI |
InChI=1S/C12H24O4.2C9H18O2/c1-2-3-4-5-6-7-8-12(15)16-10-11(14)9-13;2*1-2-3-4-5-6-7-8-9(10)11/h11,13-14H,2-10H2,1H3;2*2-8H2,1H3,(H,10,11)/p-2 |
Clé InChI |
UFHSKYVSBOJKPD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
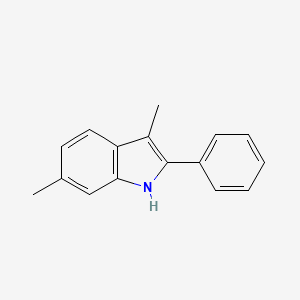
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
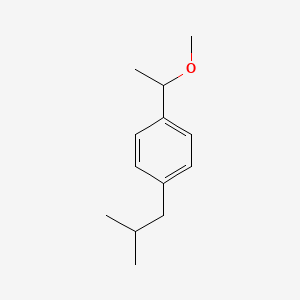

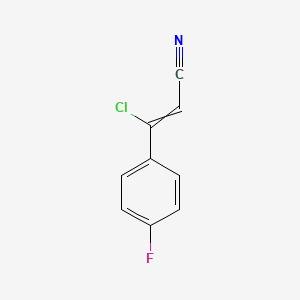
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
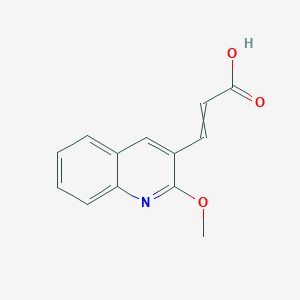
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
